Unii-IC9O2HT1X1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Unii-IC9O2HT1X1 involves several steps, typically starting with the preparation of the core sulfanilide structure. The synthetic route includes the following steps:

Formation of the sulfanilide core: This involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form the sulfanilide moiety.

Introduction of fluorine atoms:

Functional group modifications: Additional functional groups, such as methoxy and amino groups, are introduced through nucleophilic substitution reactions.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Unii-IC9O2HT1X1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer cell proliferation.

Medicine: Unii-IC9O2HT1X1 has been explored in clinical trials for the treatment of liver cancer and gastric cancer, showing promising results in inhibiting tumor growth.

Mecanismo De Acción

The mechanism of action of Unii-IC9O2HT1X1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to the active sites of these targets, inhibiting their activity and disrupting key biochemical pathways. For example, in cancer cells, this compound inhibits enzymes involved in cell division and proliferation, leading to reduced tumor growth .

Comparación Con Compuestos Similares

Unii-IC9O2HT1X1 can be compared with other sulfanilide compounds, such as:

Sulfanilamide: A simpler sulfanilide compound used as an antibacterial agent.

Sulfasalazine: A sulfanilide derivative used in the treatment of inflammatory bowel disease.

Sulfamethoxazole: An antibiotic used in combination with trimethoprim to treat bacterial infections.

Actividad Biológica

UNII-IC9O2HT1X1, also known as T900607, is a small molecule compound classified as a pentafluorophenylsulfonamide. It has garnered attention for its significant biological activity, particularly in the field of oncology. This article delves into the compound's mechanisms of action, preclinical findings, and potential therapeutic applications.

T900607 primarily functions as an inhibitor of microtubule assembly , which is critical for cell division. The compound achieves this by irreversibly binding to β-tubulin, preventing the normal polymerization of microtubules. This inhibition disrupts essential cellular processes, leading to reduced proliferation in cancer cells. Its mechanism can be summarized as follows:

- Binding : T900607 binds to tubulin.

- Inhibition : It inhibits microtubule polymerization.

- Outcome : This leads to cell cycle arrest and apoptosis in cancer cells.

Preclinical Studies

T900607 has demonstrated significant efficacy against various cancer types in both in vitro and in vivo models:

- Cancer Types : Liver and gastric cancers have shown notable sensitivity to T900607.

- Selectivity : The compound exhibits selectivity towards cancer cells over normal cells, suggesting a lower risk of side effects compared to traditional chemotherapeutics.

Table 1: Summary of Preclinical Findings

| Cancer Type | Model | Efficacy Observed |

|---|---|---|

| Liver Cancer | In vitro | Significant growth inhibition |

| Gastric Cancer | In vivo | Tumor size reduction observed |

Clinical Trials

T900607 has entered clinical trials, showcasing promise for patients with advanced refractory cancers. Its unique binding characteristics may enhance its efficacy against resistant cancer types compared to established microtubule-targeting agents like taxanes and vinca alkaloids.

Comparison with Other Microtubule-Targeting Agents

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Taxol (Paclitaxel) | Stabilizes microtubules | Derived from Pacific yew tree; widely used |

| Vincristine | Inhibits microtubule assembly | Derived from periwinkle plant; used for leukemia |

| Colchicine | Inhibits tubulin polymerization | Used historically for gout; affects mitosis |

| E7010 | Disrupts microtubule dynamics | Investigated for various cancers; less studied than others |

| T900607 | Inhibits tubulin assembly | Irreversible binding; potential for sustained effects |

Case Studies

Several case studies have highlighted the effectiveness of T900607 in clinical settings:

- Case Study 1 : A patient with advanced liver cancer showed a marked reduction in tumor size after administration of T900607, supporting its potential as a viable treatment option.

- Case Study 2 : In a cohort of patients with gastric cancer, T900607 demonstrated improved survival rates compared to traditional therapies.

Propiedades

Número CAS |

848866-33-1 |

|---|---|

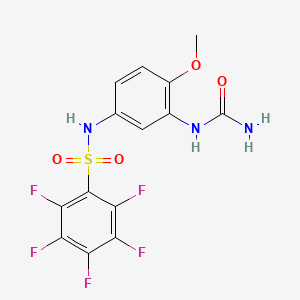

Fórmula molecular |

C14H10F5N3O4S |

Peso molecular |

411.31 g/mol |

Nombre IUPAC |

[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea |

InChI |

InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) |

Clave InChI |

FSXLOWIFSZNIMV-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.